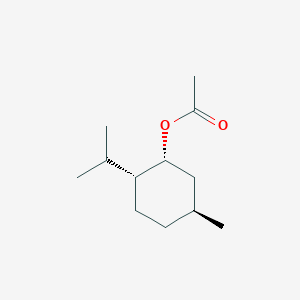

(-)-(1R,2R,5S)-Neomenthyl acetate

Cat. No. B130372

Key on ui cas rn:

146502-80-9

M. Wt: 198.3 g/mol

InChI Key: XHXUANMFYXWVNG-MVWJERBFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.

[Compound]

Name

silicon oil

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

menthols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

(+)-menthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

(±)-isomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

(±)-neomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

(±)-neoisomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

|

Inputs

Step One

[Compound]

|

Name

|

silicon oil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Step Four

[Compound]

|

Name

|

menthols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

(+)-menthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC[C@@H]([C@H](C1)O)C(C)C

|

Step Six

[Compound]

|

Name

|

(±)-isomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

(±)-neomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

(±)-neoisomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

54 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred on a stirring hot plate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A volume of 1 ml was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to sealed batch reactors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction volume of 5 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the products from the enzyme

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with heptane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1CC(CCC1C(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 185 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.

[Compound]

Name

silicon oil

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

menthols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

(+)-menthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

(±)-isomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

(±)-neomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

(±)-neoisomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

|

Inputs

Step One

[Compound]

|

Name

|

silicon oil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Step Four

[Compound]

|

Name

|

menthols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

(+)-menthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC[C@@H]([C@H](C1)O)C(C)C

|

Step Six

[Compound]

|

Name

|

(±)-isomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

(±)-neomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

(±)-neoisomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

54 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred on a stirring hot plate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A volume of 1 ml was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to sealed batch reactors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction volume of 5 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the products from the enzyme

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with heptane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1CC(CCC1C(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 185 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.

[Compound]

Name

silicon oil

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

menthols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

(+)-menthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

(±)-isomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

(±)-neomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

(±)-neoisomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

|

Inputs

Step One

[Compound]

|

Name

|

silicon oil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Step Four

[Compound]

|

Name

|

menthols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

(+)-menthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC[C@@H]([C@H](C1)O)C(C)C

|

Step Six

[Compound]

|

Name

|

(±)-isomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

(±)-neomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

(±)-neoisomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

54 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred on a stirring hot plate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A volume of 1 ml was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to sealed batch reactors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction volume of 5 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the products from the enzyme

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with heptane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1CC(CCC1C(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 185 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.

[Compound]

Name

silicon oil

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

menthols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

(+)-menthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

(±)-isomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

(±)-neomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

(±)-neoisomenthol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

|

Inputs

Step One

[Compound]

|

Name

|

silicon oil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Step Four

[Compound]

|

Name

|

menthols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

(+)-menthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC[C@@H]([C@H](C1)O)C(C)C

|

Step Six

[Compound]

|

Name

|

(±)-isomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

(±)-neomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

(±)-neoisomenthol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

54 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred on a stirring hot plate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A volume of 1 ml was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to sealed batch reactors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction volume of 5 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the products from the enzyme

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with heptane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1CC(CCC1C(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC(C(CC1)C(C)C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 185 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |